molecular formula C11H12N4 B13174069 6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine

6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine

Cat. No.: B13174069
M. Wt: 200.24 g/mol
InChI Key: SOEZIFNURLNZFO-UHFFFAOYSA-N
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Description

6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C11H12N4 It is a derivative of pyridine and pyrimidine, which are both heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine typically involves the reaction between 3-methylpyridin-2-amine and pyrimidine-5-carbaldehyde. The reaction is catalyzed by p-toluenesulfonic acid and carried out in toluene as a solvent. The mixture is refluxed for about 4 hours, and then the solvent is removed under reduced pressure. Methanol is added in the next step to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
  • N-(pyridin-2-ylmethyl)pyrimidin-5-amine
  • 3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine

Uniqueness

6-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

6-methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N4/c1-9-2-3-11(7-14-9)15-6-10-4-12-8-13-5-10/h2-5,7-8,15H,6H2,1H3

InChI Key

SOEZIFNURLNZFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CN=CN=C2

Origin of Product

United States

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